molecular formula C6H11O4P B057809 ETBICYPHAT CAS No. 1005-93-2

ETBICYPHAT

Cat. No.: B057809
CAS No.: 1005-93-2
M. Wt: 178.12 g/mol
InChI Key: BYEFHDZWRALTEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimethylolpropane phosphate, also known as Trimethylolpropane phosphite, is a phosphite ester . It is primarily used as a ligand in organometallic chemistry . The compound’s primary targets are therefore organometallic complexes, where it acts as a ligand to facilitate various chemical reactions .

Mode of Action

The compound interacts with its targets by forming complexes with them. For instance, several complexes are known to form with Trimethylolpropane phosphite, given its highly basic nature (for a phosphite) and its small ligand cone angle . These complexes include [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)] and (CpMe 5 )RuCl (EtCage) 2 . The formation of these complexes results in changes in the chemical properties and reactivity of the target molecules .

Biochemical Pathways

Phosphite esters like trimethylolpropane phosphate may react with strong reducing agents to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Trimethylolpropane phosphate and their impact on its bioavailability.

Result of Action

The primary result of Trimethylolpropane phosphate’s action is the formation of organometallic complexes . These complexes can participate in further chemical reactions, influencing the properties and reactivity of the target molecules . The compound is also known to be highly toxic , and its reactions can lead to the formation of toxic gases .

Action Environment

The action of Trimethylolpropane phosphate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, the compound’s reactivity with reducing and oxidizing agents indicates that the redox conditions of the environment could also play a role in its action.

Biochemical Analysis

Biochemical Properties

Trimethylolpropane phosphate has been implicated as an antagonist of GABA, receptor/Cl- channels . It has been shown to directly inhibit GABA (A) receptor function, as indicated by the blockade of whole-cell GABA-mediated Cl- current and the reduction in sIPSC amplitude . Furthermore, Trimethylolpropane phosphate exerts a presynaptic effect on GABAergic transmission, as evidenced by the reduction in sIPSC frequency .

Cellular Effects

Trimethylolpropane phosphate has been found to have cellular effects, particularly on neurons. It has been shown to inhibit spontaneous GABAergic transmission . This inhibition suggests both postsynaptic and presynaptic actions of Trimethylolpropane phosphate .

Molecular Mechanism

The molecular mechanism of Trimethylolpropane phosphate involves its interaction with GABA receptors. It has been shown to depress peak whole-cell GABA-induced currents, consistent with its inhibitory effect on sIPSC amplitude . This suggests that Trimethylolpropane phosphate exerts its effects at the molecular level through binding interactions with GABA receptors and possibly through changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown that Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound, with no evidence of phase I or phase II metabolism .

Dosage Effects in Animal Models

It is known that Trimethylolpropane phosphate is very toxic and is a convulsant . The LD50 is 1.1 mg per kg bodyweight (mice, i.p.) .

Metabolic Pathways

It is known that Trimethylolpropane phosphate is a phosphite ester, and phosphite esters are involved in various biochemical reactions .

Transport and Distribution

Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound .

Subcellular Localization

Given its role as an antagonist of GABA receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etbicyphat is synthesized through the phosphorylation of 2,2-bis(hydroxymethyl)butanol. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Etbicyphat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphorylated derivatives and substituted phosphates .

Scientific Research Applications

Etbicyphat has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEFHDZWRALTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12COP(=O)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058270
Record name Etbicyphat
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-93-2
Record name Trimethylolpropane phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHYLOLPROPANE PHOSPHATE
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Record name Etbicyphat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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